3,4,5-Tribromophenol

Vue d'ensemble

Description

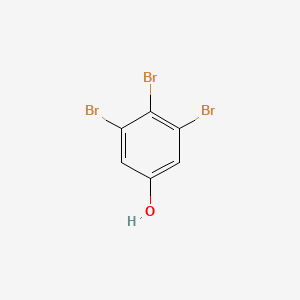

3,4,5-Tribromophenol is an organic compound with the molecular formula C6H3Br3O . It has an average mass of 330.799 Da and a mono-isotopic mass of 327.773376 Da .

Molecular Structure Analysis

The molecular structure of 3,4,5-Tribromophenol consists of a benzene ring with three bromine atoms and one hydroxyl group attached to it . The compound has one hydrogen bond acceptor and one hydrogen bond donor .Physical And Chemical Properties Analysis

3,4,5-Tribromophenol has a density of 2.4±0.1 g/cm3, a boiling point of 335.3±37.0 °C at 760 mmHg, and a flash point of 156.6±26.5 °C . It has a molar refractivity of 51.2±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 136.4±3.0 cm3 .Applications De Recherche Scientifique

Embryotoxicity Studies

3,4,5-Tribromophenol has been used in embryotoxicity studies. It has been found to have dose-dependent toxic effects on mouse embryos from peri-implantation to egg cylinder stages . The exposure to 3,4,5-Tribromophenol inhibited the differentiation and survival of epiblast (EPI) cells and extraembryonic endoderm (ExEn) cells . This suggests that 3,4,5-Tribromophenol might inhibit embryonic development by influencing the generation of three primary germ layers and fetal membranes .

Environmental Pollutant Analysis

3,4,5-Tribromophenol is frequently detected in environmental components . The detection of 3,4,5-Tribromophenol in human bodies has raised concerns about its adverse effects on human beings, especially for early embryonic development . Therefore, it is often used in environmental pollutant analysis.

Flame Retardant

3,4,5-Tribromophenol is widely used as a brominated flame retardant . It is also used as an intermediate to produce other brominated flame retardants .

Fungicide for Wood Preservation

3,4,5-Tribromophenol is used as a fungicide for wood preservation . It is effective in protecting wood from fungal decay and insect attack.

Chemical Synthesis

3,4,5-Tribromophenol is used in various areas of research including chemical synthesis . It can serve as a starting material or intermediate in the synthesis of other chemical compounds .

Analytical Chemistry

In analytical chemistry, 3,4,5-Tribromophenol is used as a standard for the calibration of analytical instruments . It helps in the accurate measurement and analysis of other compounds .

Safety and Hazards

Mécanisme D'action

Target of Action

3,4,5-Tribromophenol (TBP) is a brominated phenol that is widely used as a brominated flame retardant (BFR), intermediate to produce other BFRs, and fungicide for wood preservative . The primary targets of TBP are human peripheral blood mononuclear cells (PBMCs), which play a crucial role in the immune system .

Mode of Action

TBP interacts with its targets, the PBMCs, inducing single and, to a lesser extent, double strand-breaks formation and causing oxidative damage to pyrimidines, and particularly to purines in the incubated cells . The observed changes were most probably induced by indirect DNA-damaging agents, such as reactive oxygen species (ROS) and other reactive species .

Biochemical Pathways

The biochemical pathways affected by TBP involve the DNA repair mechanisms of the PBMCs. These cells efficiently repaired the DNA strand-breaks induced by TBP, but they were unable to remove completely damaged DNA . This suggests that TBP might inhibit embryonic development by influencing the generation of three primary germ layers and fetal membranes .

Pharmacokinetics

It is known that tbp is frequently detected in environmental components . The detection of TBP in human bodies has earned great concerns about its adverse effects on human beings, especially for early embryonic development .

Result of Action

The result of TBP’s action is the induction of DNA damage in PBMCs, which can lead to genotoxic effects .

Action Environment

The action of TBP is influenced by environmental factors. Due to the widespread exposure of the general population to BFRs and insufficient knowledge on their toxic action, including genotoxic potential, the effect of TBP on DNA damage in human peripheral blood mononuclear cells (PBMCs) has been studied . The presence of TBP has been documented in the environment, food, drinking water, inhaled dust and the human body .

Propriétés

IUPAC Name |

3,4,5-tribromophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVNMOZXRFSVPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Br)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Tribromophenol | |

CAS RN |

116434-90-3 | |

| Record name | 3,4,5-tribromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide](/img/structure/B3086726.png)

![N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B3086777.png)

![(2E)-3-[2-(Allyloxy)phenyl]acrylic acid](/img/structure/B3086791.png)